Angelicin
Overview
Description
Angelicin: is the parent compound in a family of naturally occurring organic compounds known as angular furanocoumarins. Structurally, it can be considered as benzapyra-2-one fused with a furan moiety in the 7,8-position. This compound is commonly found in certain Apiaceae and Fabaceae plant species, such as Bituminaria bituminosa .
Mechanism of Action
Target of Action
Angelicin, a member of the furocoumarin group, has been found to interact with several targets. One of the primary targets of this compound is VKORC1 , a key enzyme involved in the vitamin K cycle . It also interacts with tubulin , inhibiting its polymerization to a higher degree than psoralen .
Mode of Action
This compound exerts its effects via both the intrinsic and extrinsic apoptotic pathways . It actively blocks the phosphorylation of IκBα and p65 in the NF-κB pathway , blocking the translocation of NF-κB into the cell nucleus . It also inhibits VKORC1 , leading to liver injury .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has demonstrated anti-inflammatory activity in inflammatory-related respiratory and neurodegenerative ailments via the activation of the NF-κB pathway . It also influences the TGF-β/BMP, Wnt/β-catenin pathway , which confirms the positive effect of this compound on bone remodeling .
Result of Action
This compound has demonstrated anti-cancer properties against multiple cell lines . It increases cellular cytotoxicity in a dose- and time-dependent manner . It also downregulates the expression of anti-apoptotic proteins including Bcl-2, Bcl-xL, and Mcl-1 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the presence of isoflurane, this compound has been shown to alleviate neurotoxicity in neonatal mice by regulating the CA4/AQP4 pathway . .
Biochemical Analysis
Biochemical Properties
Angelicin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its metabolic activation and detoxification . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways . This compound also affects cell signaling pathways, including the inhibition of NF-κB and MAPK pathways, which are involved in inflammation and cell survival . Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic modifications, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to tubulin, preventing its polymerization and disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis . Additionally, this compound interacts with DNA, forming adducts that interfere with DNA replication and transcription . These molecular interactions contribute to its anti-cancer and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as light and temperature . Long-term studies have shown that this compound can induce sustained cellular responses, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway and the shikimic acid pathway . It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolic activation and detoxification . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It has been found to localize in the nucleus, where it interacts with DNA and transcription factors . This localization is critical for its ability to modulate gene expression and exert its biological effects. Additionally, this compound can be directed to other organelles, such as mitochondria, where it influences cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes::
- Angelicin can be synthesized through various methods, including photochemical reactions and chemical synthesis.
- One common approach involves the photoisomerization of psoralen , an isomer of this compound, using UV light. Psoralen can be extracted from plants like Psoralea corylifolia.
- Chemical synthesis typically involves cyclization reactions to form the angular furanocoumarin structure.
- This compound is not produced industrially on a large scale due to its limited commercial applications.
- research continues to explore its potential therapeutic uses.
Chemical Reactions Analysis
Reactions::
- Angelicin undergoes various reactions, including:
Photoaddition reactions: this compound reacts with DNA and unsaturated fatty acids upon UV exposure to form monoadducts.
Oxidation and reduction reactions: These modify the furanocoumarin ring system.
Substitution reactions: this compound can undergo nucleophilic substitution at different positions.
- Common reagents and conditions depend on the specific reaction type.
- Photoadducts with DNA and fatty acids are significant products.
- Oxidized or reduced derivatives may also form.
Scientific Research Applications
Angelicin’s diverse properties have led to research in several fields:
Anticancer Activity:
Antiviral Properties:
Comparison with Similar Compounds
- Angelicin is unique among furanocoumarins due to its specific structure and photochemical properties.
- Similar compounds include other furanocoumarins like bergapten , xanthotoxin , and psoralen .
Properties
IUPAC Name |
furo[2,3-h]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDROKJSWHURZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=CC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200321 | |
Record name | Isopsoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline], Solid | |
Record name | Angelicin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5731 | |
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Record name | Angelicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
360.00 to 362.00 °C. @ 760.00 mm Hg | |
Record name | Angelicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 20 mg/L, Very slightly soluble in water (20 mg/L), Soluble in methanol and ethanol | |
Record name | Isopsoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000224 [mmHg] | |
Record name | Angelicin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5731 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The combined action of 365 NM UV light & angelicin inhibited the injection of phage lambda into the host. The inhibition of injection is discussed in terms of photochemically induced crosslinking of the dna inside the phage heads. The electronic structures in the 1st excited states calculated by means of quantum chemistry according to the ppp method were very similar for xanthotoxin, psoralen, & angelicin. | |
Record name | Isopsoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
523-50-2 | |
Record name | Isopsoralen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isopsoralen | |
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Record name | Angelicin | |
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Record name | Isopsoralen | |
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Record name | 2H-Furo(2,3-H)(1)benzopyran-2-one | |
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Record name | ANGELICIN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZZ080D7BD | |
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Record name | Isopsoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Angelicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C, 138 - 139.5 °C | |
Record name | Isopsoralen | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Angelicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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